molecular formula C15H16BrNO2S B7859317 N-benzyl-3-bromo-N-ethylbenzenesulfonamide

N-benzyl-3-bromo-N-ethylbenzenesulfonamide

Cat. No.: B7859317
M. Wt: 354.3 g/mol
InChI Key: HUJCSMXQTPYBJD-UHFFFAOYSA-N
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Description

Significance of Benzenesulfonamide (B165840) Scaffolds in Organic and Medicinal Chemistry Research

The benzenesulfonamide scaffold is integral to a wide array of therapeutic agents, demonstrating remarkable versatility in its biological activity. pexacy.comnih.gov Its derivatives are known to exhibit properties including antibacterial, anti-inflammatory, anticancer, and anticonvulsant effects. nih.gov A primary reason for this broad utility is the ability of the sulfonamide group (-SO₂NH-) to act as a stable, non-hydrolyzable mimic of an amide or ester linkage, while also serving as a potent hydrogen bond donor and acceptor. This allows it to bind effectively to the active sites of various enzymes. mdpi.com

Notably, benzenesulfonamide derivatives are renowned for their ability to inhibit carbonic anhydrases, a family of enzymes implicated in conditions like glaucoma and certain types of cancer. acs.orgnih.govrsc.org The sulfonamide moiety can coordinate with the zinc ion present in the active site of these enzymes, leading to their inhibition. rsc.org Furthermore, in organic synthesis, the sulfonamide group is valued for its stability and its role as a protecting group for amines, which can be reliably cleaved under specific conditions. wikipedia.orgncert.nic.in

Rationale for Advanced Investigation of N-benzyl-3-bromo-N-ethylbenzenesulfonamide: Interplay of Structural Features and Reactivity

The 3-bromo Substituent: The placement of a bromine atom at the meta-position of the benzene (B151609) ring is of particular importance. Halogen atoms are known to modulate the lipophilicity and metabolic stability of drug candidates. The bromine atom, being a large and polarizable halogen, can participate in halogen bonding—a type of non-covalent interaction that can influence how a molecule binds to a biological target. From a synthetic standpoint, the bromine atom serves as a versatile "handle" for further chemical modification through cross-coupling reactions, allowing for the creation of a diverse library of related compounds. Research on related brominated benzanthrone (B145504) derivatives has shown that the presence of a halogen can significantly affect the molecule's electronic properties and reactivity. mdpi.com

N-substitution (Benzyl and Ethyl Groups): The presence of both a benzyl (B1604629) and an ethyl group on the sulfonamide nitrogen (a tertiary sulfonamide) significantly impacts the molecule's three-dimensional shape and its ability to interact with other molecules. The N-benzyl group, in particular, is a common feature in pharmacologically active compounds, often contributing to binding affinity through hydrophobic and π-stacking interactions. nih.gov The combination of a flexible ethyl group and a more rigid benzyl group creates a specific steric environment around the sulfonamide nitrogen, which can be crucial for selective binding to a target protein. The synthesis of such N,N-disubstituted sulfonamides often requires specific strategies to overcome the steric hindrance at the nitrogen atom. thieme-connect.com

The interplay of the electron-withdrawing bromo group on the aromatic ring and the steric and electronic contributions of the N-substituents creates a complex and nuanced molecule. This complexity is precisely why it is a candidate for advanced investigation, as these features could lead to novel reactivity or enhanced biological activity against specific targets, such as the Kv1.3 potassium channel, which has been a target for other N-benzyl-N-arylsulfonamide derivatives. nih.gov

Overview of Current Academic Research Trends in Brominated and N-Substituted Benzenesulfonamide Derivatives

Current research into benzenesulfonamide derivatives remains a vibrant area of chemical science. A significant trend involves the development of novel, more efficient synthetic methodologies. Recent advances (2020-2024) include the use of photoredox and copper catalysis to construct sulfonamides under mild conditions, offering an alternative to traditional methods. thieme-connect.com Organocatalytic approaches are also being explored to create sulfonamide bonds with high yields and broad substrate compatibility. thieme-connect.com

In medicinal chemistry, the focus is on designing sulfonamides that are highly selective inhibitors of specific enzyme isoforms. For example, extensive research is dedicated to creating benzenesulfonamide-based inhibitors that target tumor-associated carbonic anhydrase isoforms like hCA IX and hCA XII, which are overexpressed in hypoxic tumors. nih.govnih.gov Similarly, meta-substituted benzenesulfonamides are being investigated as potent scaffolds for developing inhibitors of metallo-β-lactamases, enzymes that contribute to antibiotic resistance. rsc.org

The incorporation of bromine and other halogens continues to be a key strategy. Studies on compounds like 3-(4-(4-bromophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzenesulfonamide highlight the continued interest in brominated scaffolds for developing new therapeutic agents. mdpi.com The synthesis of complex N-functionalized derivatives is another major trend, with researchers designing molecules that combine the benzenesulfonamide scaffold with other pharmacologically relevant groups, such as triazoles, to enhance biological activity and selectivity. nih.gov These trends underscore the enduring importance of substituted benzenesulfonamides as a platform for discovering new chemical entities with valuable properties.

Compound Data

The following tables provide a summary of key identifiers and physical properties for the subject compound and a related precursor.

Table 1: Chemical Identity of this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₅H₁₆BrNO₂S
Molecular Weight 354.26 g/mol
CAS Number 1884351-24-3

Data sourced from publicly available chemical supplier information.

Table 2: Properties of Related Benzenesulfonamide Precursors

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Feature
BenzenesulfonamideC₆H₇NO₂S157.19Unsubstituted parent scaffold
3-Bromobenzenesulfonyl chlorideC₆H₄BrClO₂S256.52Key intermediate for introducing the 3-bromo-benzenesulfonyl group
N-EthylbenzenesulfonamideC₈H₁₁NO₂S201.25N-mono-substituted precursor

Data compiled from various chemical databases and research articles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-3-bromo-N-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO2S/c1-2-17(12-13-7-4-3-5-8-13)20(18,19)15-10-6-9-14(16)11-15/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJCSMXQTPYBJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Benzyl 3 Bromo N Ethylbenzenesulfonamide and Analogues

Strategies for the Construction of the N-benzyl-N-ethylbenzenesulfonamide Core

The central N-benzyl-N-ethylbenzenesulfonamide framework can be constructed through two primary retrosynthetic disconnections: formation of the sulfur-nitrogen bond or formation of the carbon-nitrogen bonds.

A common and direct method for forming the sulfonamide bond is the reaction of a secondary amine with a sulfonyl chloride. This approach, a variation of the Hinsberg reaction, involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. wikipedia.org

For the synthesis of the N-benzyl-N-ethylbenzenesulfonamide core, this involves reacting N-ethylbenzylamine with benzenesulfonyl chloride or a pre-brominated analogue. The reaction is typically carried out in the presence of a base, such as pyridine or an aqueous alkali (e.g., NaOH, KOH), to neutralize the hydrochloric acid byproduct. youtube.com The secondary amine reacts to form a stable, insoluble tertiary sulfonamide. wikipedia.org

General Reaction Scheme:

N-ethylbenzylamine + 3-Bromobenzenesulfonyl chloride → N-benzyl-3-bromo-N-ethylbenzenesulfonamide + HCl

The presence of a base like pyridine not only scavenges the HCl produced but can also act as a nucleophilic catalyst. While effective, this method requires the prior synthesis and handling of the corresponding sulfonyl chloride.

An alternative strategy involves forming the C-N bonds sequentially. This pathway begins with a primary sulfonamide, such as 3-bromobenzenesulfonamide, which is then subjected to successive alkylation and benzylation steps. The hydrogen atom attached to the nitrogen in a primary sulfonamide is acidic and can be removed by a suitable base, such as sodium hydride (NaH), to form a nucleophilic sodium salt. libretexts.orgnih.gov This anion can then react with an alkylating or benzylating agent.

The sequence of these additions can be varied:

Ethyl-then-Benzyl: 3-Bromobenzenesulfonamide is first reacted with an ethylating agent (e.g., ethyl iodide) to form N-ethyl-3-bromobenzenesulfonamide. Subsequent deprotonation and reaction with a benzylating agent (e.g., benzyl (B1604629) bromide) yields the final product.

Benzyl-then-Ethyl: The initial reaction is with a benzylating agent to form N-benzyl-3-bromobenzenesulfonamide, followed by ethylation.

A reported synthesis of an analogue, N-benzyl-N-ethyl-4-methylbenzenesulfonamide, utilized the alkylation of the corresponding N-benzyl sulfonamide. The reaction involved stirring N-benzyl-4-methylbenzenesulfonamide with sodium hydride in N,N-dimethylformamide (DMF), followed by the addition of ethyl iodide to yield the tertiary sulfonamide. nih.govresearchgate.net This demonstrates the viability of the N-alkylation route for preparing such tertiary sulfonamides.

Table 1: Comparison of Core Construction Strategies

StrategyStarting MaterialsKey TransformationAdvantagesDisadvantages
Direct SulfonylationN-ethylbenzylamine, 3-Bromobenzenesulfonyl chlorideS-N bond formationDirect, often high-yieldingRequires potentially unstable sulfonyl chloride precursor
Stepwise N-Alkylation/Benzylation3-Bromobenzenesulfonamide, Ethyl halide, Benzyl halideN-C bond formationModular, allows for diverse substitutionsMulti-step, requires strong bases like NaH

Regioselective Bromination Techniques for Benzenesulfonamide (B165840) Derivatives

To synthesize the target compound, bromine must be introduced at the meta-position (C3) of the benzene (B151609) ring. The directing effect of substituents on the aromatic ring is crucial for achieving regioselectivity in electrophilic aromatic substitution reactions. The sulfonamide group (-SO₂NRR') is a deactivating and meta-directing group due to its strong electron-withdrawing nature.

Therefore, direct bromination of N-benzyl-N-ethylbenzenesulfonamide is expected to yield the 3-bromo isomer as the major product. Common brominating agents for such transformations include N-bromosuccinimide (NBS) and molecular bromine (Br₂), often in the presence of a Lewis acid catalyst. nih.gov The use of NBS in acetonitrile or silica gel can provide a regioselective method for the bromination of aromatic compounds. nih.govresearchgate.net For activated rings, some reagents can induce high para-selectivity, but for deactivated rings like those in benzenesulfonamides, the inherent meta-directing effect of the sulfonamide group is dominant. researchgate.net

Table 2: Common Reagents for Electrophilic Aromatic Bromination

ReagentTypical ConditionsSelectivity Notes
N-Bromosuccinimide (NBS)Acetonitrile, CCl₄, often with an initiator or silica gelHighly regioselective, versatile for various substrates. nih.govresearchgate.net
Bromine (Br₂)Lewis acid catalyst (e.g., FeBr₃) or in acetic acidClassic method, catalyst choice can influence reactivity.
Tetraalkylammonium tribromidesVarious organic solventsKnown for high para-selectivity with activating groups. nih.gov

Catalytic Advancements in Sulfonamide Synthesis (e.g., C-N Cross-Coupling)

Modern synthetic chemistry has seen the rise of transition-metal-catalyzed cross-coupling reactions for the formation of C-N and S-N bonds, offering milder and more versatile routes to sulfonamides. researchgate.net

Palladium- and copper-catalyzed reactions are particularly prominent. The Chan-Lam coupling, for instance, utilizes copper catalysts to facilitate the N-arylation of sulfonamides with arylboronic acids. acs.org This method is advantageous as it often proceeds under mild conditions, sometimes even in the absence of a ligand. researchgate.net For the synthesis of this compound, a C-N cross-coupling approach could involve reacting 3-bromobenzenesulfonamide with a benzylating or ethylating agent under catalytic conditions, though this is less common than direct alkylation.

A more convergent approach involves the palladium-catalyzed aminosulfonylation, which couples aryl halides, an SO₂ source, and an amine. Recent innovations include photocatalytic systems that enable the three-component coupling of aryl triflates (derivable from phenols), an SO₂ surrogate like potassium metabisulfite (K₂S₂O₅), and a wide array of amines under transition-metal-free conditions. rsc.org Such a method could theoretically construct the target molecule by coupling a 3-bromoaryl triflate, an SO₂ source, and N-ethylbenzylamine.

These catalytic methods offer significant advantages in terms of functional group tolerance and the ability to use readily available starting materials, bypassing the need for pre-functionalized sulfonyl chlorides. acs.org

Mechanistic Elucidation of Key Synthetic Pathways

The primary mechanisms for sulfonamide synthesis involve nucleophilic substitution or catalytic cycles.

Sulfonylation of Amines: The reaction of N-ethylbenzylamine with a sulfonyl chloride proceeds via a nucleophilic substitution mechanism. The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as the leaving group. youtube.com A base is required to neutralize the protonated amine that is also formed.

N-Alkylation of Sulfonamides: This pathway typically follows an Sₙ2 mechanism. A strong base deprotonates the sulfonamide to generate a potent nucleophile (the sulfonamide anion). This anion then attacks the electrophilic carbon of an alkyl or benzyl halide, displacing the halide and forming the new C-N bond. libretexts.org

Palladium-Catalyzed C-N Cross-Coupling: The mechanism for reactions like the Buchwald-Hartwig amination involves a catalytic cycle. The cycle generally begins with the oxidative addition of an aryl halide (or triflate) to a Pd(0) complex. The resulting Pd(II) complex then undergoes coordination with the deprotonated amine (or sulfonamide). The final, and often rate-limiting, step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst, allowing the cycle to continue. researchgate.net

Optimization Protocols for Efficient and Scalable Synthesis

Optimizing the synthesis of this compound is critical for ensuring high yield, purity, and scalability. Key parameters for optimization vary depending on the chosen synthetic route.

For Direct Sulfonylation: Optimization involves screening different bases (e.g., pyridine, triethylamine, NaOH), solvents (e.g., dichloromethane, THF, water), and reaction temperatures. The rate of addition of the sulfonyl chloride can also be crucial to control exotherms and prevent side reactions.

For N-Alkylation/Benzylation: The choice of base and solvent is paramount. Strong, non-nucleophilic bases like sodium hydride are effective but require anhydrous conditions. The reaction temperature can be adjusted to control the rate of reaction and minimize decomposition. Monitoring the reaction by techniques like Thin-Layer Chromatography (TLC) is essential to determine the optimal reaction time. nih.govresearchgate.net

For Catalytic Methods: Optimization is more complex and involves screening the catalyst source (e.g., Pd(OAc)₂, CuF₂), the ligand, the base (e.g., K₂CO₃, Cs₂CO₃), and the solvent. researchgate.net Catalyst loading is a key factor for scalability and cost-effectiveness. In a study on palladium-catalyzed chlorosulfonylation, it was found that the choice of palladium precatalyst and the addition of a catalytic amount of Na₂CO₃ significantly improved yields and allowed for lower reaction temperatures. Similarly, photocatalytic methods require optimization of the light source, reaction time, and stoichiometry of reagents. rsc.org

Advanced Structural Elucidation and Conformational Analysis of N Benzyl 3 Bromo N Ethylbenzenesulfonamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of N-benzyl-3-bromo-N-ethylbenzenesulfonamide in solution. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments, a complete and unambiguous assignment of all proton and carbon resonances can be achieved.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

Aromatic Protons: The 3-bromobenzenesulfonyl moiety will exhibit a complex multiplet pattern for its four protons in the aromatic region (typically δ 7.5-8.0 ppm). The bromine substituent will influence the chemical shifts, with the proton ortho to the bromine atom appearing at a distinct frequency. The five protons of the N-benzyl group will also appear in the aromatic region (typically δ 7.2-7.4 ppm), often as a complex multiplet.

Benzyl (B1604629) Protons: A characteristic singlet, integrating to two protons, is expected for the benzylic methylene (B1212753) group (-CH₂-Ph). This signal's proximity to the electron-withdrawing sulfonamide nitrogen would likely place it in the range of δ 4.0-4.5 ppm.

Ethyl Protons: The N-ethyl group will produce a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃), resulting from spin-spin coupling with each other. The quartet would be expected around δ 3.1-3.5 ppm and the triplet around δ 1.0-1.3 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide a signal for each unique carbon atom.

Aromatic Carbons: Six distinct signals are anticipated for the 3-bromophenyl ring and likely three or four signals for the benzyl ring, depending on symmetry. The carbon atom bonded to the bromine (C-Br) will be significantly shielded, while the carbon attached to the sulfonyl group (C-S) will be deshielded.

Aliphatic Carbons: Resonances for the benzylic methylene carbon and the two carbons of the ethyl group are expected in the aliphatic region of the spectrum.

The following table presents predicted ¹H and ¹³C NMR data based on the analysis of similar N-substituted benzenesulfonamides.

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Ethyl -CH₃~1.1 (triplet)~14
Ethyl -CH₂-~3.3 (quartet)~45
Benzyl -CH₂-~4.3 (singlet)~55
Benzyl Aromatic C~127-135 (multiplet)~127-135
3-Bromophenyl Aromatic C~7.5-8.0 (multiplet)~122-140

Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra and for establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. A clear correlation would be observed between the ethyl group's methylene and methyl protons. Within the aromatic rings, correlations between adjacent protons would help to definitively assign their positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon signal. For instance, the benzylic proton signal at ~4.3 ppm would correlate with the carbon signal at ~55 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) C-H correlations. This is crucial for establishing the connectivity between different parts of the molecule. Key expected correlations include from the benzylic protons to the ethyl group's methylene carbon and to the quaternary carbon of the benzyl ring, and from the ethyl protons to the benzylic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's preferred conformation in solution. Significant through-space correlations would be expected between the benzylic protons and the ortho-protons of the benzyl ring, as well as between the ethyl group protons and the benzylic protons, depending on the rotational conformation around the N-C and N-S bonds.

Mass Spectrometric Approaches for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is used to confirm the molecular weight and elemental composition of this compound and to investigate its fragmentation patterns under ionization. The molecular formula is C₁₅H₁₆BrNO₂S, corresponding to a molecular weight of 354.26 g/mol . bldpharm.com

High-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass. The presence of bromine would be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M+ and M+2 peaks of nearly equal intensity.

Electron ionization (EI) mass spectrometry would induce fragmentation, providing structural information. The fragmentation of N-substituted benzenesulfonamides typically proceeds through several key pathways:

Cleavage of the S-N bond, leading to the formation of the 3-bromobenzenesulfonyl cation ([C₆H₄BrO₂S]⁺) and the N-benzyl-N-ethylamine radical.

Loss of the benzyl group, generating a prominent peak corresponding to the benzyl cation ([C₇H₇]⁺) at m/z 91, which is often the base peak.

Cleavage of the C-S bond, resulting in the formation of the 3-bromophenyl cation.

Fragmentation of the N-ethyl group.

Predicted Fragment Ion (m/z) Identity
353/355[M-H]⁺
219/221[M - C₇H₇ - C₂H₅]⁺ or [C₆H₄BrSO₂]⁺
155/157[C₆H₄Br]⁺
91[C₇H₇]⁺ (Benzyl cation)

Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Functional Group Identification and Molecular Vibrational Modes

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides information about the functional groups present in the molecule. The spectra are characterized by absorption bands corresponding to specific molecular vibrations (stretching, bending, etc.).

For this compound, the key characteristic bands would be those of the sulfonamide group.

S=O Stretching: The two S=O bonds give rise to strong, distinct asymmetric and symmetric stretching vibrations. These are typically observed in the regions of 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric).

S-N Stretching: The stretch for the S-N bond is expected in the 900-950 cm⁻¹ range.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the benzyl and ethyl groups appear in the 2850-3000 cm⁻¹ range.

C-Br Stretching: A band corresponding to the C-Br stretch is expected at lower frequencies, typically in the 500-650 cm⁻¹ range.

Functional Group Predicted Vibrational Frequency (cm⁻¹) Technique
Aromatic C-H Stretch3030-3100FT-IR, Raman
Aliphatic C-H Stretch2850-3000FT-IR, Raman
S=O Asymmetric Stretch~1350FT-IR (Strong)
S=O Symmetric Stretch~1160FT-IR (Strong)
S-N Stretch~940FT-IR
C-Br Stretch~600FT-IR

X-ray Crystallographic Investigations: Revealing Solid-State Molecular Conformation and Packing Arrangements

Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and torsion angles. Although a crystal structure for this compound is not publicly available, analysis of its close analog, N-benzyl-N-ethyl-4-methylbenzenesulfonamide, offers significant insight into the expected conformation. researchgate.netnih.gov

The key conformational features are the torsion angles around the S-N and S-C bonds. In related structures, the two aromatic rings are significantly inclined relative to each other. For N-benzyl-N-ethyl-4-methylbenzenesulfonamide, the dihedral angle between the two aromatic rings is 84.78°. researchgate.netnih.gov A similar perpendicular orientation is expected for the 3-bromo analog.

The geometry around the sulfonamide nitrogen atom is typically trigonal pyramidal. The packing of molecules in the crystal lattice would be governed by weak intermolecular interactions, such as C-H···O hydrogen bonds, where hydrogen atoms from the benzyl or ethyl groups interact with the sulfonyl oxygen atoms of neighboring molecules. researchgate.netnih.gov

Predicted Crystallographic Data (based on N-benzyl-N-ethyl-4-methylbenzenesulfonamide) researchgate.netnih.gov

Parameter Expected Value
Crystal SystemMonoclinic
Space GroupP2₁/c
Dihedral Angle (Ring 1 vs. Ring 2)~85°
S-N Bond Length~1.65 Å
S=O Bond Length~1.43 Å
Intermolecular InteractionsC-H···O hydrogen bonds

Computational Chemistry and Theoretical Modeling of N Benzyl 3 Bromo N Ethylbenzenesulfonamide

Computational Studies on Reaction Mechanisms and Transition State Structures

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms and characterizing the high-energy transition state structures that govern the kinetics and thermodynamics of chemical transformations.

Reaction Mechanisms

For N-benzyl-3-bromo-N-ethylbenzenesulfonamide, several types of reactions can be computationally modeled. These include nucleophilic substitution at the bromine-substituted carbon on the benzene (B151609) ring and reactions involving the sulfonamide group.

Computational studies on similar molecules, such as the reaction of benzenesulfonyl azides with alkenes, have utilized DFT calculations (specifically at the M06-2X/6-311G(d,p) level of theory) to determine reaction pathways. nih.gov These studies calculate the activation barriers for different potential routes, such as cycloaddition versus nitrene formation, to identify the most favorable mechanism. For instance, in the reaction of benzenesulfonyl azide (B81097) with an oxabicyclic alkene, the cycloaddition pathway was found to have a significantly lower activation barrier (10.3 kcal/mol for the exo approach) compared to the nitrene formation pathway (39.2 kcal/mol), indicating that the reaction proceeds via a triazoline intermediate. nih.gov

A similar approach could be applied to predict the mechanisms of reactions involving this compound. For example, in a nucleophilic aromatic substitution reaction, computational models could map the potential energy surface for the addition of a nucleophile and the subsequent departure of the bromide ion, identifying the key intermediates and transition states.

Transition State Structures

The transition state is a critical, fleeting geometry along the reaction coordinate that determines the rate of a chemical reaction. Computational modeling can provide detailed information about the geometry, energy, and vibrational frequencies of these transient species.

In a study on the reaction of benzenesulfonyl azides, the transition state for the rate-determining step was located and characterized, allowing for the calculation of rate constants that were in good agreement with experimental observations. nih.gov The calculated activation barriers for the formation of endo and exo products helped to explain the observed diastereoselectivity of the reaction. nih.gov

For this compound, computational modeling could be used to visualize the transition state for its synthesis, for instance, in the reaction between 3-bromobenzenesulfonyl chloride and N-ethylbenzylamine. The model would likely show the partial formation of the N-S bond and the partial breaking of the S-Cl bond, providing insights into the electronic and steric factors that influence the reaction rate.

The following table, based on data from a study on a related benzenesulfonyl azide reaction, illustrates the type of data that can be generated through computational studies of reaction mechanisms and transition states. nih.gov

Reaction PathwayActivation Barrier (kcal/mol)Calculated Rate Constant (s⁻¹)
Initial Cycloaddition
endo approach15.05.23 x 10³
exo approach10.33.86 x 10⁶
Initial Nitrene Formation 39.28.92 x 10⁻¹²
Dinitrogen Extrusion from exo Triazoline
Concerted C-C, N-N bond cleavage23.4-
Direct nitrogen extrusion38.3-

This data is for the reaction of benzenesulfonyl azide with an oxabicyclic alkene and is presented to illustrate the outputs of computational studies.

In Silico Structure-Property Relationship (SPR) Modeling

In silico SPR modeling uses computational methods to predict the properties of a molecule based on its chemical structure. This is particularly useful for screening potential applications of novel compounds like this compound.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. southampton.ac.uk Computational chemistry can predict the NLO properties of a molecule, such as its hyperpolarizability (β), which is a measure of its NLO response.

Studies on other sulfonamide derivatives have shown that the presence of electron-donating and electron-withdrawing groups can enhance NLO properties. nih.gov For this compound, the bromine atom acts as an electron-withdrawing group, while the N-benzyl and N-ethyl groups are weakly electron-donating. The interplay between these groups, transmitted through the π-system of the benzene ring and the sulfonamide bridge, could lead to interesting NLO properties.

Computational studies on azo sulfonamide derivatives using DFT have demonstrated a correlation between the molecular structure and the first hyperpolarizability (βtot). nih.gov These studies show that a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) often corresponds to a larger βtot value, indicating a more significant NLO response. nih.gov

The NLO properties of this compound could be predicted using similar DFT calculations. The results would include the dipole moment (μ), polarizability (α), and first hyperpolarizability (β). The calculated values would provide a quantitative measure of its potential as an NLO material.

The following table presents data from a computational study on heterocyclic azo compounds containing a sulfonamide group, illustrating the kind of information that can be obtained from in silico NLO predictions. nih.gov

CompoundDipole Moment (μ) (Debye)Polarizability (α) (a.u.)First Hyperpolarizability (βtot) (a.u.)HOMO-LUMO Energy Gap (Eg) (eV)
Compound 19.0825815721.41
Compound 211.2324025031.37
Compound 37.9122710831.54
Compound 47.6422310141.58

This data is for a series of heterocyclic azo sulfonamides and is presented to illustrate the outputs of in silico NLO property modeling. The specific compounds are detailed in the cited reference.

These computational approaches, while not yet specifically applied to this compound in the available literature, provide a robust framework for future investigations into its chemical behavior and potential applications.

Chemical Reactivity and Derivatization Pathways of N Benzyl 3 Bromo N Ethylbenzenesulfonamide

Palladium-Catalyzed Cross-Coupling Reactions at the Aryl Bromide Moiety

The carbon-bromine (C-Br) bond in N-benzyl-3-bromo-N-ethylbenzenesulfonamide is the most prominent site for derivatization, readily participating in a range of palladium-catalyzed cross-coupling reactions. This reactivity allows for the direct and efficient formation of new bonds, transforming the aryl bromide into more complex structures. The systematic study of brominated benzenesulfonamides has underscored their significance as synthetic intermediates, largely due to the utility of the bromine atom in such coupling reactions.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, typically a boronic acid or ester. nih.gov The reaction is valued for its mild conditions and tolerance of a wide array of functional groups. nih.gov By reacting this compound with various boronic acids, a diverse library of 3-aryl or 3-vinyl benzenesulfonamide (B165840) derivatives can be synthesized.

Table 1: Representative Suzuki-Miyaura Coupling Reactions Reaction Conditions: this compound, Boronic Acid/Ester, Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/Water), Heat.

Coupling Partner (R-B(OH)₂) Product R-Group at C3 Position
Phenylboronic acid Phenyl
4-Methoxyphenylboronic acid 4-Methoxyphenyl
Thiophene-2-boronic acid Thiophen-2-yl

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This transformation typically yields a trans-substituted alkene, providing a route to stilbene-like structures or cinnamate (B1238496) analogues. The reaction's utility is broadened by modern catalysts that are highly active and stable. organic-chemistry.org

Table 2: Representative Heck Coupling Reactions Reaction Conditions: this compound, Alkene, Pd Catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N), Solvent (e.g., DMF), Heat.

Alkene Coupling Partner Product Structure at C3 Position
Styrene -(E)-CH=CH-Ph
Ethyl acrylate -(E)-CH=CH-COOEt

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, creating an aryl-alkyne bond. organic-chemistry.org The process is characteristically catalyzed by a combination of a palladium complex and a copper(I) salt in the presence of an amine base. organic-chemistry.org This method is instrumental in the synthesis of conjugated enynes and provides a pathway to introduce rigid, linear linkers into the molecular structure. researchgate.net

Table 3: Representative Sonogashira Coupling Reactions Reaction Conditions: this compound, Terminal Alkyne, Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂), CuI, Base (e.g., Et₃N), Solvent (e.g., THF), Heat.

Alkyne Coupling Partner Product Structure at C3 Position
Phenylacetylene -C≡C-Ph
1-Hexyne -C≡C-(CH₂)₃CH₃

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine. This reaction requires a palladium catalyst paired with a specialized phosphine (B1218219) ligand (e.g., XPhos, RuPhos) and a strong, non-nucleophilic base. It is a key method for synthesizing aniline (B41778) derivatives and other arylamines from aryl halide precursors.

Table 4: Representative Buchwald-Hartwig Amination Reactions Reaction Conditions: this compound, Amine, Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOᵗBu), Solvent (e.g., Toluene), Heat.

Amine Coupling Partner Product Structure at C3 Position
Morpholine N-Morpholinyl
Aniline -NH-Ph

Selective Functionalization of the Sulfonamide Nitrogen

The tertiary sulfonamide nitrogen in this compound is generally robust. However, functionalization can be achieved through modification of its synthetic precursors or via more forceful reactions. The N-alkylation pattern is a common feature in biologically active sulfonamide derivatives.

Further N-alkylation of the secondary sulfonamide precursor, 3-bromo-N-ethylbenzenesulfonamide, is the primary route to the title compound and its analogues. nih.gov By reacting the deprotonated secondary sulfonamide with various alkyl or benzyl (B1604629) halides, a wide range of N-substituted products can be generated. For instance, reacting 5-bromothiophene-2-sulfonamide (B1270684) with different alkyl bromides using a base like lithium hydride successfully yields N-alkylated products. nih.gov

N-acylation is another important transformation, typically performed on primary or secondary sulfonamides to produce N-acylsulfonamides, a class of compounds with significant pharmaceutical interest as isosteres of carboxylic acids. researchgate.net A direct and effective method for this transformation involves the reaction of a sulfonamide with an ester, promoted by titanium(IV) chloride. researchgate.net While the tertiary nitrogen of the title compound is unreactive to this method, applying it to its secondary amine precursor, 3-bromo-N-ethylbenzenesulfonamide, would provide access to a family of N-acyl derivatives.

Cyclization Reactions Leading to Fused Heterocyclic Ring Systems

The benzenesulfonamide framework can serve as a template for intramolecular cyclization reactions to form fused heterocyclic systems, such as sultams (cyclic sulfonamides) and dihydrobenzothiazines. bohrium.com

Sultams: The synthesis of sultams has garnered significant attention due to their potential biological activity. bohrium.com Various methods exist for their preparation, including intramolecular C-H amination and cyclizations of unsaturated sulfonamides. bohrium.com A derivative of this compound, where the N-benzyl group is replaced with an unsaturated moiety like an allyl or vinyl group, could serve as a precursor for sultam formation via alkene metathesis or other cyclization strategies. bohrium.com For example, enantiomerically pure δ- and γ-sultams have been prepared through intramolecular cycloaddition of N-substituted vinylsulfonamides. bohrium.com

Dihydrobenzothiazines: The formation of a dihydrobenzothiazine ring would require the introduction of a suitable functional group ortho to the sulfonamide moiety. This could be achieved through a directed metalation of the aromatic ring (see section 5.4) followed by the introduction of a side chain containing a leaving group. For instance, metalation at the C-2 position followed by reaction with an epoxide could install a 2-hydroxyethyl group. Subsequent activation of the hydroxyl group and intramolecular nucleophilic substitution by the sulfonamide nitrogen would lead to the fused heterocyclic ring.

Regioselective Transformations on the Benzene (B151609) Ring

Beyond the C-Br bond, the aromatic ring itself can undergo further functionalization through electrophilic substitution or metalation reactions. The regiochemical outcome of these reactions is governed by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution: The two substituents on the ring, the bromo group and the N,N-disubstituted sulfonamide group, are both electron-withdrawing and deactivating towards electrophilic attack. The bromine atom is an ortho, para-director, while the sulfonamide group is a meta-director. The combined influence of these groups would likely direct incoming electrophiles (e.g., from nitration or halogenation) to the C-4 and C-6 positions, which are ortho and para to the bromine and meta to the sulfonamide.

Metalation: Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization. The sulfonamide group is an effective directed metalation group (DMG). Treatment of this compound with a strong organolithium base (e.g., n-butyllithium) would be expected to selectively deprotonate the C-2 position, which is ortho to the sulfonamide. The resulting aryllithium intermediate can then be trapped with a wide variety of electrophiles (e.g., CO₂, I₂, aldehydes, alkyl halides) to install a new substituent at the C-2 position with high regioselectivity.

Exploration of this compound as a Precursor for Novel Compound Libraries

The diverse reactivity of this compound makes it an excellent scaffold for the generation of novel compound libraries for applications in drug discovery and materials science. The development of reliable synthetic methods to access structurally diverse sulfonamide libraries is a key area of research.

A combinatorial approach can be envisioned using this precursor:

Core Scaffold: Start with the this compound scaffold.

C3-Position Diversity: Employ the suite of palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce a wide array of aryl, vinyl, alkynyl, and amino substituents at the C3 position.

Ring Isomerization: Use directed metalation followed by electrophilic quench to introduce further substituents at the C2 position, creating a new axis of diversity.

Sulfonamide Modification: Synthesize analogues of the starting scaffold by varying the N-alkyl substituents on the secondary sulfonamide precursor, thereby building diversity around the sulfonamide nitrogen. nih.gov

This systematic, multi-pronged derivatization strategy allows for the rapid and efficient generation of a large library of related but structurally distinct molecules from a single, versatile precursor, facilitating the exploration of structure-activity relationships.

Structure Activity Relationship Sar Investigations of N Benzyl 3 Bromo N Ethylbenzenesulfonamide Analogues Non Clinical Context

Correlating Structural Modifications with Ligand-Target Molecular Recognition and Binding Affinity

The binding affinity of N-benzyl-3-bromo-N-ethylbenzenesulfonamide analogues to their molecular targets is intricately linked to their structural features. The benzenesulfonamide (B165840) core is a well-established scaffold known to interact with various enzymes, often through coordination with a metal ion in the active site, such as the zinc ion in carbonic anhydrases (CAs) and matrix metalloproteinases (MMPs). nih.govnih.gov The sulfonamide group itself is a key player in molecular recognition, capable of forming hydrogen bonds and coordinating with metal ions.

Modifications to the N-benzyl and N-ethyl groups, as well as the substituted aryl ring, can significantly alter binding affinity. For instance, the lipophilicity and steric bulk of the N-substituents are critical. The "tail approach" in drug design, which involves modifying substituents appended to the core scaffold, is often employed to enhance interactions with the outer regions of the enzyme's active site, thereby improving both potency and selectivity. nih.gov

The 3-bromo substituent on the phenyl ring also plays a multifaceted role. Its electron-withdrawing nature can influence the acidity of the sulfonamide proton, which may be crucial for binding to certain targets. Furthermore, the bromine atom can participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity. The position of the substituent is also vital; for example, moving the bromo group from the meta (3-position) to the para (4-position) or ortho (2-position) can drastically alter the molecule's fit within a binding pocket. nih.gov

To illustrate these principles, a hypothetical data table of this compound analogues and their binding affinities for a generic enzyme target is presented below. This table is based on general SAR trends observed in benzenesulfonamide inhibitors.

Table 1: Representative Binding Affinities of this compound Analogues

Compound Modification from Parent Compound Hypothetical Binding Affinity (Kd, nM)
Parent This compound50
Analogue 1 N-methyl instead of N-ethyl75
Analogue 2 N-propyl instead of N-ethyl40
Analogue 3 4-bromo instead of 3-bromo120
Analogue 4 3-chloro instead of 3-bromo60
Analogue 5 N-(4-fluorobenzyl) instead of N-benzyl35

Impact of N-Substitution Patterns on Molecular Interactions within Enzyme Active Sites

The nature of the substituents on the sulfonamide nitrogen atom (N-substitutions) has a profound impact on how the molecule orients itself within and interacts with an enzyme's active site. In the case of this compound, the presence of both a benzyl (B1604629) and an ethyl group makes it a tertiary sulfonamide. This substitution pattern prevents the formation of a hydrogen bond directly from the sulfonamide nitrogen, which is a key interaction for primary and secondary sulfonamides.

Studies on various N-substituted sulfonamides have shown that the size and nature of these substituents can be tailored to achieve isoform-specific inhibition. nih.govnih.gov For example, introducing bulky or flexible N-substituents can either enhance or disrupt interactions with specific isoforms of an enzyme, depending on the topography of their active sites. In a study of N-arylsulfonamido-d-valines as MMP inhibitors, modifications to the N-substituent were shown to modulate potency and selectivity. nih.gov

The following table provides a hypothetical illustration of how different N-substitutions on a benzenesulfonamide scaffold might affect inhibitory activity against two different enzyme isoforms.

Table 2: Hypothetical Impact of N-Substitution on Enzyme Inhibition (IC50, nM)

N-Substitution Pattern Enzyme Isoform A Enzyme Isoform B
-NH2 (Primary) 100150
-NH-ethyl (Secondary) 80120
-N(ethyl)2 (Tertiary) 250300
-N(ethyl)(benzyl) (Tertiary, Parent-like) 6090
-N(ethyl)(phenethyl) (Tertiary) 4570

Influence of Aryl Substituents and Their Position on Interaction Selectivity

The substituents on the aryl ring of the benzenesulfonamide scaffold are critical determinants of interaction selectivity. The nature (electron-donating or electron-withdrawing) and position (ortho, meta, or para) of these substituents can fine-tune the electronic properties of the sulfonamide group and introduce new points of interaction with the target protein. nih.gov

In this compound, the bromine atom at the 3-position has a significant impact. Its electron-withdrawing character influences the charge distribution across the entire molecule. Furthermore, its position dictates the vector of its potential interactions within the binding site. A 3-bromo substituent will project into a different region of the active site compared to a 2-bromo or 4-bromo substituent, potentially leading to clashes or favorable interactions with different sets of amino acid residues.

Research on benzenesulfonamide-based inhibitors has demonstrated that specific substitution patterns on the aryl ring can confer selectivity for particular enzyme isoforms. nih.gov For instance, in the context of carbonic anhydrase inhibitors, substituents that can interact with residues at the rim of the active site often lead to enhanced isoform selectivity. nih.gov The interplay between the aryl substituents and the N-substituents can create a unique interaction profile for each analogue, allowing for the development of highly selective ligands.

Table 3: Hypothetical Influence of Aryl Substitution on Isoform Selectivity

Aryl Substituent Position Selectivity Ratio (Isoform A IC50 / Isoform B IC50)
-Br 3 (meta)0.67
-Br 4 (para)1.5
-Cl 3 (meta)0.8
-F 4 (para)2.5
-OCH3 4 (para)0.3

Conformational Dynamics and Its Role in Molecular Recognition Processes

The three-dimensional shape and flexibility, or conformational dynamics, of this compound analogues are crucial for their ability to bind to a target. The molecule is not static; it can adopt various conformations through rotation around its single bonds, such as the S-N bond and the bonds connecting the N-substituents. The energetically preferred conformation of the ligand and its ability to adapt its shape to fit into the binding site (a concept known as "induced fit") are key to molecular recognition. researchgate.net

Computational studies, such as molecular dynamics simulations, can provide insights into the conformational preferences of these molecules and how they change upon binding to a target. researchgate.net Understanding the conformational dynamics can guide the design of more rigid analogues that are locked into a bioactive conformation, potentially leading to higher binding affinity and selectivity.

Design and Evaluation of Focused Compound Libraries for SAR Elucidation

To systematically explore the structure-activity relationships of this compound analogues, the design and evaluation of focused compound libraries are essential. mdpi.comnih.gov This approach involves the synthesis of a series of related compounds where specific structural features are systematically varied. For example, a library could be created by keeping the N-benzyl-N-ethylbenzenesulfonamide core constant while varying the substituent on the aryl ring (e.g., different halogens, alkyl groups, or hydrogen bond donors/acceptors at various positions).

Another library could explore the impact of the N-substituents by varying the size and nature of the alkyl and aryl groups attached to the sulfonamide nitrogen. nih.govrsc.org The synthesis of such libraries can often be achieved using parallel synthesis techniques, allowing for the rapid generation of a diverse set of compounds for biological evaluation. acs.org

Once synthesized, these libraries are screened against the molecular target(s) of interest to determine their binding affinity or inhibitory activity. The resulting data is then used to build a comprehensive SAR model. This model can identify key structural features required for activity and selectivity, and can guide the design of next-generation compounds with improved properties. The development of quantitative structure-activity relationship (QSAR) models can further aid in predicting the activity of novel analogues before their synthesis. nih.gov

N Benzyl 3 Bromo N Ethylbenzenesulfonamide As a Versatile Synthetic Intermediate

Utility in the Modular Synthesis of Complex Organic Molecules

N-benzyl-3-bromo-N-ethylbenzenesulfonamide is a strategically functionalized molecule that holds significant promise as a versatile intermediate for the modular synthesis of complex organic structures. Its architecture incorporates several key features that can be selectively manipulated, allowing for the stepwise and controlled construction of more elaborate molecular frameworks. The presence of a bromine atom on the phenyl ring, an N-benzyl group, and an N-ethyl group on the sulfonamide nitrogen provides multiple reaction sites for diverse chemical transformations.

The synthesis of N-benzyl-N-arylsulfonamide derivatives can be generally achieved through a two-step process. nsf.gov This typically involves the initial reaction of a substituted benzenesulfonyl chloride with a primary amine to form the corresponding sulfonamide, followed by the introduction of the benzyl (B1604629) group via benzylation. nsf.gov In the case of this compound, a plausible synthetic route would involve the reaction of 3-bromobenzenesulfonyl chloride with ethylamine (B1201723) to yield N-ethyl-3-bromobenzenesulfonamide. Subsequent N-benzylation of this intermediate, for instance using benzyl bromide in the presence of a suitable base, would afford the final product. nsf.gov The synthesis of a related compound, N-allyl-N-benzyl-4-methylbenzenesulfonamide, has been successfully demonstrated using a similar approach. nsf.gov

The bromine atom on the benzenoid ring is a particularly valuable functional group for modular assembly. It serves as a versatile handle for a wide array of cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These powerful carbon-carbon and carbon-heteroatom bond-forming reactions are cornerstones of modern organic synthesis, enabling the facile introduction of a diverse range of substituents at the 3-position of the benzene (B151609) ring. For example, a Suzuki coupling could be employed to introduce a new aryl or heteroaryl group, while a Sonogashira coupling would allow for the installation of an alkyne moiety, which can be further elaborated. The development of modular syntheses for halogenated xanthones has demonstrated the power of using halogenated building blocks in divergent coupling strategies to create complex natural product substructures. researchgate.net This highlights the potential of this compound to act as a key building block in similar synthetic endeavors.

Application in the Development of Advanced Chemical Tools and Probes

The unique structural features of this compound make it an attractive scaffold for the development of advanced chemical tools and probes. The benzenesulfonamide (B165840) moiety is a well-established pharmacophore found in a wide range of biologically active compounds. rsc.orgnih.gov By leveraging the reactivity of the bromine atom, this core structure can be further functionalized to create targeted molecular probes.

For instance, the bromine atom can be replaced with a variety of reporter groups, such as fluorophores, biotin (B1667282) tags, or photoaffinity labels, through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. This would allow for the creation of probes to study the localization, interactions, and dynamics of biological targets. The development of halogenated phenazines as biofilm-targeting agents showcases how halogenation can be a key step in creating potent and selective chemical probes. researchgate.net

Furthermore, the N-benzyl and N-ethyl groups can be modified to fine-tune the steric and electronic properties of the molecule, potentially influencing its binding affinity and selectivity for a particular biological target. The N-benzylbenzenesulfonamide moiety has been identified in inhibitors of γ-secretase, an enzyme implicated in Alzheimer's disease, and in nonsteroidal glucocorticoid receptor modulators. nsf.gov This suggests that derivatives of this compound could be explored as potential inhibitors for these or other enzyme families. A patent has described N-benzyl-N-arylsulfonamide derivatives as inhibitors of the Kv1.3 potassium channel, which is involved in autoimmune diseases. google.com This further underscores the potential of this class of compounds in developing targeted chemical probes and therapeutic leads. The design of halogenated and di-substituted benzenesulfonamides has led to selective inhibitors of various carbonic anhydrase isoforms, demonstrating that the strategic placement of a halogen and other substituents on the benzenesulfonamide core is a powerful strategy for achieving isoform selectivity. nih.gov

Potential as a Precursor for Novel Catalyst Ligands or Material Science Components

The structural attributes of this compound also suggest its potential as a precursor for the synthesis of novel catalyst ligands and components for material science applications. The sulfonamide group, with its nitrogen and oxygen atoms, possesses coordinating properties that could be exploited in the design of new ligands for transition metal catalysis.

The bromine atom on the phenyl ring provides a convenient attachment point for polymerizable groups or for grafting the molecule onto solid supports. This could lead to the development of new functional materials with tailored properties. For example, the incorporation of this unit into a polymer backbone could impart specific recognition or catalytic properties to the resulting material.

While direct applications of this compound in these areas have not been extensively reported, the versatility of the benzenesulfonamide scaffold and the reactivity of the aryl bromide functionality provide a strong rationale for its exploration in these fields. The synthesis of N-benzyl-N-ethyl-4-methylbenzenesulfonamide has been documented, and its crystal structure reveals specific packing interactions, which can be relevant for the design of crystalline materials. researchgate.net The development of new synthetic methods, such as the visible light-induced coupling of aryl azides with phenylsulfinic acids to form benzenesulfonamide derivatives, is expanding the toolbox for creating novel sulfonamide-based structures that could find use in catalysis and materials science. mdpi.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-benzyl-3-bromo-N-ethylbenzenesulfonamide and related sulfonamide derivatives?

  • Methodological Answer : Synthesis typically involves coupling reactions using activating agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). For example, benzenesulfonamide derivatives are synthesized by reacting sulfonic acid chlorides with amines in dichloromethane at controlled temperatures (0–25°C). Purification via column chromatography with gradients of ethyl acetate/hexane is standard . Comparative studies highlight the importance of substituent positioning (e.g., bromine at the 3-position) for directing reactivity .

Q. How is the purity and structural integrity of this compound validated in experimental settings?

  • Methodological Answer : Characterization relies on 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm chemical environments, supplemented by high-resolution mass spectrometry (HRMS) for molecular weight verification. For crystalline derivatives, single-crystal X-ray diffraction (e.g., monoclinic P21/c space group) provides precise bond lengths and angles, as demonstrated in structurally analogous compounds .

Advanced Research Questions

Q. What strategies can resolve contradictory data in the biological activity of this compound across studies?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from assay conditions (e.g., cell line specificity, concentration ranges). Researchers should replicate experiments under standardized protocols and perform dose-response analyses. Structural analogs with varying substituents (e.g., chloro vs. bromo groups) can clarify substituent-dependent activity trends .

Q. How can computational modeling guide the design of this compound derivatives for target-specific applications?

  • Methodological Answer : Density functional theory (DFT) calculations predict electronic properties (e.g., charge distribution at the sulfonamide group), while molecular docking simulations assess binding affinities to targets like NLRP3 inflammasomes. PubChem-derived SMILES strings (e.g., C1=CC(=CC(=C1)Br)S(=O)(=O)N) enable virtual screening of derivative libraries .

Q. What crystallographic challenges arise in analyzing this compound, and how are they mitigated?

  • Methodological Answer : Crystal packing disruptions due to the bulky benzyl and bromo groups require optimized recrystallization solvents (e.g., ethanol/water mixtures). Low-temperature (113 K) X-ray diffraction reduces thermal motion artifacts, as shown in studies of similar brominated sulfonamides .

Methodological Considerations

Q. How do reaction conditions influence the regioselectivity of bromination in benzenesulfonamide derivatives?

  • Methodological Answer : Electrophilic bromination (e.g., using Br2/FeBr3\text{Br}_2/\text{FeBr}_3) favors para positions in electron-rich arenes, but steric hindrance from N-substituents (e.g., ethyl, benzyl) can redirect bromination to meta positions. Controlled stoichiometry and reaction monitoring via TLC prevent over-bromination .

Q. What analytical techniques are critical for detecting degradation products of this compound under physiological conditions?

  • Methodological Answer : Accelerated stability studies (e.g., pH 7.4 buffer at 37°C) combined with LC-MS/MS identify hydrolytic cleavage products. Mass fragmentation patterns distinguish debrominated species from sulfonic acid byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.